molecular formula C11H13BrOS B13161274 4-(2-Bromophenyl)thian-4-ol

4-(2-Bromophenyl)thian-4-ol

Cat. No.: B13161274
M. Wt: 273.19 g/mol
InChI Key: IIKLLBMUVFGIAD-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)thian-4-ol is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science research. The molecule features a thiane ring, a six-membered saturated heterocycle containing a sulfur atom, substituted at the 4-position with a hydroxyl group and a 2-bromophenyl ring. This structure makes it a valuable intermediate for constructing more complex molecules, particularly in nucleophilic aromatic substitution reactions where the bromine atom can be displaced, and in explorations of sulfur-containing heterocyclic systems. Researchers utilize this scaffold in the design and synthesis of novel compounds for pharmacological screening, as similar core structures are found in molecules with various biological activities. The presence of both the bromoaryl group and the alcohol functionality provides two potential sites for chemical modification, allowing for diversification in synthetic pathways. This product is intended for research and development purposes in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(2-bromophenyl)thian-4-ol

InChI

InChI=1S/C11H13BrOS/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2

InChI Key

IIKLLBMUVFGIAD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C2=CC=CC=C2Br)O

Origin of Product

United States

Synthetic Methodology

The synthesis of 4-(2-Bromophenyl)thian-4-ol, a tertiary alcohol, can be logically achieved through the addition of an organometallic reagent derived from 1,2-dibromobenzene (B107964) to a thian-4-one precursor. A plausible and widely used method for such transformations is the Grignard reaction.

Proposed Synthetic Route:

Preparation of the Grignard Reagent: The synthesis would commence with the formation of the Grignard reagent from 2-bromoiodobenzene or 1,2-dibromobenzene. Using magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would generate 2-bromophenylmagnesium bromide. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) would favor the formation of the desired Grignard reagent from 2-bromoiodobenzene.

Nucleophilic Addition to Thian-4-one: The prepared Grignard reagent would then be reacted with thian-4-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of thian-4-one. This step must be carried out under anhydrous conditions to prevent the quenching of the highly reactive organometallic species.

Aqueous Workup: Following the addition reaction, an aqueous workup, typically with a dilute acid solution (e.g., ammonium (B1175870) chloride), is performed to protonate the resulting alkoxide and yield the final product, this compound.

Reactivity Profile

The reactivity of 4-(2-Bromophenyl)thian-4-ol is dictated by its three key functional groups: the tertiary hydroxyl group, the thioether linkage, and the bromophenyl moiety.

Tertiary Hydroxyl Group: The tertiary alcohol can undergo substitution reactions under acidic conditions, likely proceeding through an SN1 mechanism involving a stable tertiary carbocation intermediate. Dehydration to form an unsaturated product is also a possible reaction pathway under strong acidic and heating conditions.

Thioether: The sulfur atom in the thiane (B73995) ring is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide could yield the corresponding sulfoxide (B87167). Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), could lead to the formation of the sulfone.

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further molecular elaboration. It can readily participate in various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would form a new carbon-carbon bond, leading to biaryl structures. Similarly, Sonogashira coupling with a terminal alkyne or Heck coupling with an alkene would introduce further complexity.

Mechanistic Organic Chemistry and Reactivity of 4 2 Bromophenyl Thian 4 Ol

Reaction Pathways Involving the Thian-4-ol Ring System

The thian-4-ol ring system is a central feature of the molecule, and its conformation and the electronic properties of the sulfur atom significantly influence its reactivity.

The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize torsional and steric strain. scribd.comsapub.org In the case of 4-(2-bromophenyl)thian-4-ol, the chair conformation will have the bulky 2-bromophenyl group and the hydroxyl group attached to the same carbon (C4). These substituents can exist in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. sapub.org Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with axial hydrogens on the same side of the ring. sapub.org

The conformational equilibrium between the axial and equatorial forms can impact the molecule's reactivity. For reactions occurring at the hydroxyl group or the aromatic ring, the accessibility of these sites can be influenced by their spatial orientation. For instance, an equatorial hydroxyl group is generally more sterically accessible to incoming reagents than an axial one. The specific conformer population can be influenced by solvent and temperature, thereby providing a means to potentially control reaction selectivity. scribd.com

The sulfur atom in the thiane ring exerts significant stereoelectronic effects that modulate the reactivity of the molecule. wikipedia.orgbasna.irpharmacy180.com Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule. wikipedia.orgpharmacy180.com The sulfur atom possesses non-bonding lone pairs of electrons that can participate in these interactions.

One important stereoelectronic effect is the interaction of a sulfur lone pair with the antibonding orbital (σ) of an adjacent bond. wikipedia.orgimperial.ac.uk This interaction, a form of hyperconjugation, can stabilize certain conformations and influence reaction pathways. wikipedia.org For example, the orientation of the sulfur lone pairs relative to the C-O bond of the tertiary alcohol can affect the alcohol's reactivity. An anti-periplanar arrangement between a sulfur lone pair and the C-O bond can facilitate cleavage of this bond by donating electron density into the σ(C-O) orbital.

Ring Conformation and its Influence on Reactivity.

Transformations at the 2-Bromophenyl Substituent

The 2-bromophenyl group is a key handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom on the phenyl ring makes this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. eie.grchemie-brunschwig.chacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Palladium-catalyzed reactions are particularly common for this purpose. eie.gr

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerCatalyst/ConditionsBond Formed
Suzuki-MiyauraOrganoboron reagent (e.g., arylboronic acid)Pd catalyst, baseC-C
HeckAlkenePd catalyst, baseC-C
SonogashiraTerminal alkynePd/Cu catalyst, baseC-C
Buchwald-HartwigAminePd catalyst, baseC-N
Buchwald-HartwigAlcohol or Phenol (B47542)Pd catalyst, baseC-O
C-S CouplingThiolPd or Cu catalyst, baseC-S

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. chemie-brunschwig.ch

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to create a new C-C bond. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium and copper co-catalyst system. chemie-brunschwig.ch

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds by coupling the aryl bromide with an amine. uni-muenchen.de

Buchwald-Hartwig Etherification: Similarly, C-O bonds can be formed by coupling the aryl bromide with an alcohol or phenol using a palladium catalyst.

C-S Bond Formation: The formation of a C-S bond can be achieved through coupling reactions with thiols, often catalyzed by palladium or copper. beilstein-journals.org

While aryl halides are generally unreactive towards nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the phenyl ring is not strongly activated. However, the introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to the bromine atom would render the ring susceptible to SNAr. masterorganicchemistry.comkhanacademy.org

The mechanism of SNAr typically proceeds through an addition-elimination pathway. libretexts.org A nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org The rate of this reaction is highly dependent on the nature of the nucleophile and the presence and position of electron-withdrawing groups. masterorganicchemistry.com For instance, a strong base can facilitate the deprotonation of a nucleophile like 2-bromophenol, enabling it to attack an electrophilic aromatic ring. atlas.org

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation.

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is a versatile functional group that can undergo a variety of reactions. nsf.govacs.org

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, they can be oxidized under forcing conditions, often leading to cleavage of carbon-carbon bonds. evitachem.com

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. The regioselectivity of this elimination reaction would depend on the stability of the resulting double bond.

Substitution Reactions: Nucleophilic substitution at a tertiary alcohol is challenging due to steric hindrance and the poor leaving group nature of the hydroxyl group. rsc.org However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution reactions. Activation with reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a chlorine or bromine atom, respectively.

Radical Reactions: Tertiary alcohols can serve as precursors for tertiary radicals, which can then participate in various C-H functionalization reactions, such as the Minisci reaction for the alkylation of electron-deficient heteroarenes. nsf.govacs.org

Dehydration Pathways and Olefin Formation

The dehydration of alcohols is a fundamental organic transformation that leads to the formation of alkenes. libretexts.org For tertiary alcohols such as this compound, this reaction typically proceeds through an acid-catalyzed E1 elimination mechanism. pdx.edu

The process is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). schoolwires.net Subsequent loss of the water molecule generates a relatively stable tertiary carbocation intermediate at the C4 position of the thian ring. This carbocation is the central species from which olefin formation occurs. The final step involves the abstraction of a proton from a carbon atom adjacent to the carbocationic center by a weak base (like water or the conjugate base of the acid catalyst), resulting in the formation of a double bond.

Two primary olefin isomers can be anticipated from the deprotonation of the carbocation intermediate:

5-(2-Bromophenyl)-3,6-dihydro-2H-thiopyran : This is the endocyclic alkene, formed by the removal of a proton from the C3 or C5 position of the thian ring. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more thermodynamically stable) alkene. pdx.edu In this case, the endocyclic product represents the more substituted isomer and is generally expected to be the major product under thermodynamic control.

4-(2-Bromophenyl)-4-vinyl-tetrahydrothiopyran : This is the exocyclic alkene, resulting from proton abstraction from a carbon atom of a substituent on the C4 carbon. However, in this specific molecule, there are no adjacent protons on the phenyl ring that can be eliminated. Therefore, the formation of an exocyclic alkene is not a primary pathway unless a rearrangement occurs first.

The reaction conditions, particularly temperature, play a crucial role. Higher temperatures favor elimination over substitution reactions. pdx.edu

Table 1: Predicted Dehydration Reactions of this compound

Reaction TypeReagents & ConditionsIntermediatePredicted Major ProductPredicted Minor Product
Acid-Catalyzed Dehydration (E1)Conc. H₂SO₄ or H₃PO₄, HeatTertiary Carbocation5-(2-Bromophenyl)-3,6-dihydro-2H-thiopyranNone expected

Detailed Kinetic and Thermodynamic Studies of Key Transformations

Detailed experimental kinetic and thermodynamic data for the specific transformations of this compound are not widely available in peer-reviewed literature. However, the kinetic and thermodynamic profiles of its key reactions can be inferred from established principles of organic chemistry. aip.org

Dehydration:

Kinetics: The rate-determining step of the E1 dehydration is the formation of the tertiary carbocation. The rate is therefore first-order in the protonated alcohol and independent of the concentration of the base. The stability of the carbocation is a key factor; tertiary carbocations are relatively stable, facilitating this reaction pathway. The presence of the electron-withdrawing bromine atom on the phenyl ring may have a minor, destabilizing inductive effect on the carbocation, potentially slowing the reaction compared to an unsubstituted analogue.

Thermodynamics: Dehydration reactions are typically endothermic but are driven by a significant increase in entropy (ΔS > 0) as one molecule is converted into two (the alkene and water). pdx.edu This makes the reaction more favorable at higher temperatures, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS). The equilibrium generally favors the formation of the most thermodynamically stable alkene, which is usually the most substituted one (Zaitsev's rule).

Oxidation of the Thian Ring:

Kinetics: The oxidation of sulfides to sulfoxides is generally a rapid reaction. The rate is dependent on the concentration of both the sulfide (B99878) and the oxidizing agent. The nucleophilicity of the sulfur atom is the primary determinant of reactivity.

Thermodynamics: The oxidation of a sulfide to a sulfoxide (B87167) is a thermodynamically favorable (exothermic) process, driven by the formation of a strong sulfur-oxygen bond.

Pummerer Rearrangement:

Kinetics: The rate of the Pummerer rearrangement is dependent on the concentration of the sulfoxide and the activating agent (e.g., acetic anhydride). The formation of the sulfenium ion intermediate is often the rate-limiting step.

Table 3: Qualitative Kinetic and Thermodynamic Parameters for Key Transformations

TransformationKinetic ConsiderationsThermodynamic Considerations
Dehydration (E1) Rate = k[Substrate-OH₂⁺]Favored by stable carbocation intermediate.Endothermic (ΔH > 0), Entropically driven (ΔS > 0).Favored at high temperatures.Equilibrium favors the most stable alkene (Zaitsev's Rule). pdx.edu
Sulfide Oxidation Rate = k[Sulfide][Oxidant]Depends on the nucleophilicity of sulfur.Exothermic (ΔH < 0).Formation of S=O bond is favorable.
Pummerer Rearrangement Rate = k[Sulfoxide][Ac₂O]Rate-limiting step is often sulfenium ion formation.Generally thermodynamically favorable, leading to a stable α-acyloxy thioether product.

Theoretical Elucidation

Computational chemistry methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of 4-(2-Bromophenyl)thian-4-ol.

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO may be associated with the antibonding orbitals of the C-Br bond. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MESP): An MESP map would visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. The oxygen atom of the hydroxyl group and the sulfur atom would be regions of high negative potential, while the hydrogen of the hydroxyl group and the carbon atom attached to bromine would be regions of positive potential.

Conformational Analysis: Theoretical calculations can be used to determine the most stable conformation of the molecule, particularly the preferred orientation of the 2-bromophenyl group with respect to the thiane (B73995) ring and whether the hydroxyl group is in an axial or equatorial position in the most stable chair conformation.

Advanced Applications and Role As a Chemical Precursor

Utilization of 4-(2-Bromophenyl)thian-4-ol as a Versatile Synthetic Building Block

As a synthetic building block, this compound offers multiple reaction sites that can be addressed selectively to construct elaborate molecular structures. cymitquimica.com The presence of the aryl bromide is particularly significant, as it is a linchpin for modern cross-coupling methodologies.

The 2-bromophenyl group is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for forging carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations can be employed to append a wide variety of substituents at the ortho position. This capability is crucial for the synthesis of biaryl compounds, which are prevalent motifs in medicinally active compounds and natural products. rsc.org

For instance, a Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid could yield a 4-(biphenyl-2-yl)thian-4-ol derivative. The steric interaction between the newly introduced aryl group and the thian ring could induce atropisomerism, a form of axial chirality common in ortho-substituted biphenyls, adding a layer of stereochemical complexity. rsc.org Furthermore, cascade reactions initiated at the aryl bromide can lead to the formation of polycyclic systems. Methodologies developed for the synthesis of complex structures like 4-aryltetralin-2-ols from 2-bromobenzaldehyde (B122850) precursors demonstrate the power of using an ortho-haloaryl starting material to construct fused ring systems through sequential reactions. beilstein-journals.org

Table 1: Cross-Coupling Reactions Utilizing the 2-Bromophenyl Moiety

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical) Potential Product Scaffold
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or Ester C(sp²)–C(sp²) / C(sp²)–C(sp²) Pd(PPh₃)₄, Base (e.g., K₂CO₃) Biaryl or Styrenyl derivatives
Heck Alkene C(sp²)–C(sp²) Pd(OAc)₂, Ligand (e.g., PPh₃) Substituted Styrenes
Sonogashira Terminal Alkyne C(sp²)–C(sp) PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Aryl Alkynes
Negishi Organozinc Reagent C(sp²)–C(sp³/sp²) Pd(PPh₃)₄ Alkyl/Aryl-substituted Aromatics
Buchwald-Hartwig Amine, Amide C(sp²)–N Pd(OAc)₂, Ligand (e.g., BINAP) Aryl Amines/Amides
Stille Organostannane Reagent C(sp²)–C(sp²) Pd(PPh₃)₄ Biaryl derivatives

The structure of this compound is well-suited for the synthesis of novel heterocyclic compounds, particularly those containing fused rings. The ortho-bromo substituent can participate in intramolecular cyclization reactions to form new rings fused to the existing phenyl ring. For example, after conversion of the hydroxyl group to an appropriate nucleophile, such as an amine or thiol, an intramolecular Buchwald-Hartwig or Ullmann-type reaction could be triggered to form a dibenzothiazepine or related seven-membered heterocyclic system.

Moreover, the 2-bromophenyl moiety is a common starting point for the construction of other heterocyclic rings. Research has shown the synthesis of various thiazole (B1198619) derivatives starting from bromophenyl compounds. mdpi.comresearchgate.net By analogy, this compound could be transformed into a thioamide, which could then react with an α-haloketone in a Hantzsch-type synthesis to append a thiazole ring, yielding a complex molecule containing both thian and thiazole motifs.

Table 2: Potential Heterocyclic Systems Derived from this compound

Target Heterocycle Synthetic Strategy Key Intermediate
Dibenzothiazepine Derivative Intramolecular C-N or C-S coupling Conversion of -OH to -NH₂ or -SH, followed by Pd- or Cu-catalyzed cyclization
Thian-substituted Benzofuran Intramolecular O-arylation (Ullmann condensation) Direct cyclization via reaction between the hydroxyl group and the C-Br bond
Thian-substituted Indole Larock Indole Synthesis Coupling with an internal alkyne followed by cyclization
Thian-appended Thiazole Hantzsch Thiazole Synthesis Conversion of C-Br to a thioamide group, followed by condensation with an α-haloketone

In the Construction of Complex Organic Scaffolds.

Exploration in Materials Chemistry

The unique functional groups of this compound make it an intriguing candidate for applications in materials chemistry, both as a component of larger macromolecules and as a functional small molecule.

The compound possesses two distinct handles for polymerization. The tertiary hydroxyl group can undergo condensation reactions, such as esterification or etherification, to be incorporated into polyester (B1180765) or polyether backbones. This would introduce the bulky and polar thian-4-ol moiety as a pendant group, potentially influencing the polymer's thermal properties, solubility, and conformational behavior.

Alternatively, the 2-bromophenyl group can be utilized in step-growth polymerization. Suzuki polycondensation, a powerful method for creating conjugated polymers, could be employed by reacting the dibrominated version of the scaffold (if synthesized) or by reacting the monobrominated compound with a suitable bis-boronic acid comonomer. The resulting polymers could have interesting photophysical or electronic properties relevant to organic electronics. The incorporation of complex organic molecules as crosslinkers or functional units is a known strategy for creating advanced polymeric materials with responsive properties. caltech.edu

Table 3: Potential Applications in Materials Chemistry

Material Type Role of this compound Potential Property/Application
Functional Polymer Monomer or comonomer via -OH or -Br group Modified thermal stability, high refractive index materials
Small Molecule Organic Material Core scaffold for liquid crystals or organic emitters Phase behavior, photoluminescence
Polymer Crosslinker Di-functionalized derivative linking polymer chains Enhanced mechanical properties, stimuli-responsive materials caltech.edu

Table 4: Ligand Archetypes Derivable from the this compound Scaffold

Ligand Type Denticity Donor Atoms Synthetic Modification Potential Catalytic Application
Chelating Alcohol Bidentate S, O None required Lewis acid catalysis
Phosphine-Sulfide Bidentate P, S Replacement of -Br with -PPh₂ Cross-coupling, hydrogenation
Pincer Ligand Tridentate P, C, P or N, C, N Double functionalization at C2 and C6 (via C-H activation) Dehydrogenation, C-H functionalization
Amine-Alcohol Bidentate N, O Replacement of -Br with -NR₂ Asymmetric transfer hydrogenation

Incorporation into Functional Polymers or Small Molecule Organic Materials.

Development of Novel Methodologies Enabled by the this compound Scaffold

The specific spatial arrangement of reactive sites in this compound offers the potential for the development of new synthetic methodologies. The proximity of the ortho-bromine atom and the tertiary hydroxyl group could facilitate novel cascade or domino reactions. For example, the formation of an organometallic species at the C-Br bond (e.g., via oxidative addition to a low-valent metal or through lithium-halogen exchange) could generate a reactive intermediate that undergoes a subsequent intramolecular reaction.

One could envision a novel cyclization/rearrangement cascade. Upon formation of an aryllithium species, an intramolecular attack on the sulfur atom of the thian ring could trigger a ring-opening or rearrangement process, leading to a completely new molecular scaffold. The development of such unique transformations, which are highly dependent on the substrate's specific structure, expands the toolbox of synthetic organic chemistry, similar to how specific vinyl-substituted aldehydes have enabled new Prins/Friedel-Crafts cyclizations. beilstein-journals.org

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions Regarding 4-(2-Bromophenyl)thian-4-ol

The academic contributions directly focusing on this compound are not extensively documented in publicly available literature. However, its chemical structure, featuring a 4-arylthian-4-ol core, positions it as a significant, albeit likely under-investigated, heterocyclic compound. The primary academic relevance of this compound is inferred to be as a versatile synthetic intermediate.

The synthesis of analogous 4-arylthian-4-ol derivatives is typically achieved through the nucleophilic addition of an aryl Grignard reagent to thian-4-one. masterorganicchemistry.comorganic-chemistry.orglibretexts.org In the case of this compound, the corresponding Grignard reagent, 2-bromophenylmagnesium bromide, would be reacted with thian-4-one. This established synthetic route underscores its accessibility for research purposes.

The key structural features of this compound—the tertiary alcohol and the ortho-brominated phenyl ring—offer two distinct points for further chemical modification. The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ontosight.ai This allows for the introduction of a wide array of substituents at the 2-position of the phenyl ring, enabling the generation of diverse molecular architectures. The hydroxyl group can be a site for esterification, etherification, or elimination reactions, providing another avenue for structural diversification.

Given the prevalence of sulfur-containing heterocycles in medicinal chemistry, it is plausible that existing research, though not explicitly published, has utilized this compound as a scaffold for creating novel compounds with potential biological activity. ontosight.ainih.govrsc.org The thiane (B73995) ring is a structural motif found in some biologically active molecules, and its combination with a functionalized phenyl ring could be of interest in drug discovery programs. researchgate.netnih.gov

Identification of Outstanding Research Questions and Challenges in its Chemistry

Despite its potential, the chemistry of this compound presents several outstanding research questions and challenges that warrant further investigation.

Synthesis and Stereochemistry:

Stereocontrol: The synthesis of this compound via Grignard addition to thian-4-one results in a racemic mixture. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound remains a significant challenge. This would be crucial for investigating its chiroptical properties and stereospecific biological activities.

Conformational Analysis: A detailed conformational analysis of the thiane ring in this compound has not been reported. The steric bulk of the 2-bromophenyl group likely influences the conformational equilibrium of the six-membered ring. Understanding the preferred conformation is essential for predicting its reactivity and interaction with biological targets.

Reactivity and Mechanistic Studies:

Intramolecular Reactions: The proximity of the hydroxyl group and the bromo-substituent on the phenyl ring could facilitate intramolecular reactions. Investigating the potential for intramolecular cyclization under various conditions could lead to the discovery of novel heterocyclic systems.

Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be oxidized to a sulfoxide (B87167) or a sulfone. Exploring these oxidation reactions and the properties of the resulting compounds would be a valuable area of research. The electronic effects of the 2-bromophenyl group on the reactivity of the sulfur atom are also of interest.

Table of Research Questions and Challenges:

Area Specific Question/Challenge
Synthesis Development of enantioselective synthetic routes.
Stereochemistry Detailed conformational analysis of the thiane ring.
Reactivity Investigation of potential intramolecular cyclization reactions.
Reactivity Systematic study of the oxidation of the sulfur atom.

Outlook on Potential Future Academic Research Avenues for this compound

The future academic research on this compound is promising and can be directed towards several exciting avenues, primarily leveraging its potential as a versatile building block.

Medicinal Chemistry and Drug Discovery: A primary focus of future research will likely be the exploration of its utility as a scaffold in medicinal chemistry. The synthesis of a library of derivatives through cross-coupling reactions at the bromine position and modifications of the hydroxyl group could yield compounds with interesting biological profiles. Given the known bioactivity of various sulfur-containing heterocycles, these new derivatives could be screened for a range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Materials Science: The field of materials science offers another promising direction. Thiophene-based compounds are known for their applications in organic electronics. mdpi.com By polymerizing derivatives of this compound or incorporating them into larger conjugated systems, it may be possible to develop new materials with interesting photophysical or electronic properties.

Catalysis: The presence of both a soft sulfur atom and a hard oxygen atom makes this compound a potential candidate as a bidentate ligand for transition metal catalysis. Future research could explore the synthesis of metal complexes involving this compound and investigate their catalytic activity in various organic transformations. The development of novel catalysts is a continuous effort in modern chemistry. numberanalytics.com

Table of Potential Future Research Avenues:

Research Avenue Description
Medicinal Chemistry Synthesis of diverse derivatives for biological screening.
Materials Science Development of novel polymers and functional materials.
Catalysis Exploration as a ligand for transition metal catalysis.

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